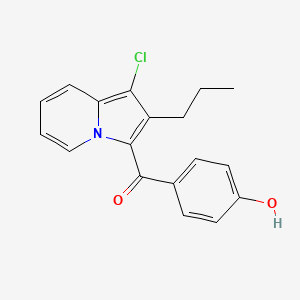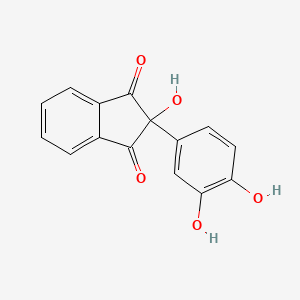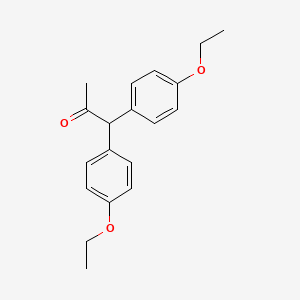
N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a diethylamino group attached to a pentyl chain, which is further connected to a phenylsuccinimide moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2-phenylsuccinic anhydride with 5-(diethylamino)pentylamine. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological membranes, altering their properties and affecting cellular functions. Additionally, the phenylsuccinimide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-(Diethylamino)pentyl)benzamide hydrochloride
- N-(5-(Diethylamino)pentyl)-2-phenylacetamide hydrochloride
- N-(5-(Diethylamino)pentyl)-2-phenylpropionamide hydrochloride
Uniqueness
N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride stands out due to its unique combination of a diethylamino group and a phenylsuccinimide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .
Propiedades
Número CAS |
74247-12-4 |
|---|---|
Fórmula molecular |
C19H29ClN2O2 |
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
1-[5-(diethylamino)pentyl]-3-phenylpyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C19H28N2O2.ClH/c1-3-20(4-2)13-9-6-10-14-21-18(22)15-17(19(21)23)16-11-7-5-8-12-16;/h5,7-8,11-12,17H,3-4,6,9-10,13-15H2,1-2H3;1H |
Clave InChI |
NYINCURWMKTQLQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCCN1C(=O)CC(C1=O)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


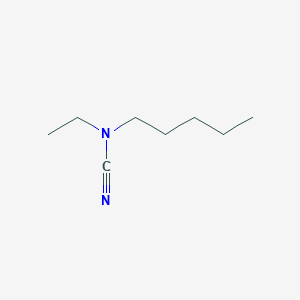


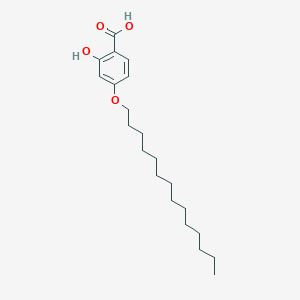
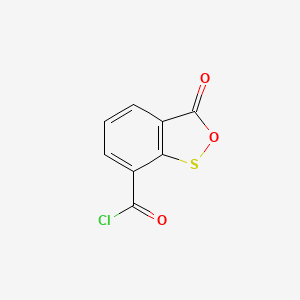


![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)
